molecular formula C7H12N2S B2498338 2,2-Dimethylthiomorpholine-4-carbonitrile CAS No. 1599395-42-2

2,2-Dimethylthiomorpholine-4-carbonitrile

Cat. No.: B2498338
CAS No.: 1599395-42-2
M. Wt: 156.25
InChI Key: WUJJRTSLIHOLCA-UHFFFAOYSA-N
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Description

2,2-Dimethylthiomorpholine-4-carbonitrile is a specialized thiomorpholine derivative offered as a key chemical building block for medicinal chemistry and drug discovery research. The thiomorpholine core, featuring both sulfur and nitrogen atoms in a saturated six-membered ring, is a privileged scaffold in the design of bioactive molecules. The specific stereochemistry and substitution pattern of this compound make it a valuable intermediate for constructing more complex target structures. Potential Research Applications & Value: As a research chemical, this compound serves primarily as a synthetic intermediate. Its structure suggests potential utility in several areas: Medicinal Chemistry: The carbonitrile group (-CN) is a versatile handle for further chemical transformation, allowing researchers to synthesize a wide array of derivatives, such as carboxamides, carboxylic acids, and tetrazoles. This facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs. Drug Discovery Scaffold: Thiomorpholine derivatives are present in investigational compounds targeting various biological pathways. For example, related 2,2-dimethylthiomorpholine structures have been incorporated into molecules investigated as inhibitors of enzymes like Disintegrin and metalloproteinase domain-containing protein 17 (ADAM17) . Chemical Biology: This compound could be used in the synthesis of chemical probes to study enzyme function or other cellular processes. Note on Information: The specific mechanism of action and detailed biological applications for this compound itself are not well-documented in the public domain. The research value of this compound is derived from its use as a precursor. Researchers are advised to consult the primary scientific literature for the most current findings. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

2,2-dimethylthiomorpholine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2)5-9(6-8)3-4-10-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJJRTSLIHOLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599395-42-2
Record name 2,2-dimethylthiomorpholine-4-carbonitrile
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Preparation Methods

Cyanide-Based Substitution

A common approach involves introducing the nitrile group at the 4-position of a preconstructed 2,2-dimethylthiomorpholine scaffold. This method typically employs a leaving group (e.g., halogen, tosylate) at the target carbon, which is displaced by a cyanide nucleophile.

Reaction Conditions

  • Substrate : 2,2-Dimethylthiomorpholine with a leaving group (X) at the 4-position.
  • Reagents : Potassium cyanide (KCN) or sodium cyanide (NaCN).
  • Solvent : Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) to stabilize ionic intermediates.
  • Temperature : 60–100°C under reflux.

Mechanism
The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion attacks the electrophilic carbon at the 4-position, displacing the leaving group. Steric hindrance from the 2,2-dimethyl groups may necessitate prolonged reaction times or elevated temperatures.

Example Protocol

  • Dissolve 2,2-dimethylthiomorpholine-4-tosylate (1.0 equiv) in anhydrous DMF.
  • Add NaCN (2.5 equiv) and heat at 80°C for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 60–75% (estimated based on analogous thiomorpholine substitutions).

Cyanogen Gas-Mediated Cyclization

Ring Formation with Cyanogen Gas

Cyanogen gas ((CN)₂) serves as a nitrile source in cyclization reactions, enabling simultaneous ring closure and nitrile introduction. This method is advantageous for constructing the thiomorpholine ring de novo while incorporating the nitrile group.

Reaction Conditions

  • Substrate : Dithiane derivatives (e.g., 1,4-dithiane-2,5-diol).
  • Reagents : Cyanogen gas generated in situ from NaCN and CuSO₄.
  • Base : Triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA).
  • Solvent : Ethanol or ethyl acetate.

Mechanism

  • Cyanogen Generation :
    $$
    \text{2 NaCN + CuSO₄ → (CN)₂ + Na₂SO₄ + Cu}
    $$
    Cyanogen gas forms via oxidation of sodium cyanide with copper sulfate.
  • Cyclization :
    The dithiane reacts with (CN)₂, leading to ring contraction and formation of a partially saturated thiomorpholine intermediate. Subsequent dehydration yields the aromatic nitrile.

Example Protocol

  • Generate (CN)₂ by adding NaCN (4 M) to CuSO₄ (2 M) at 50°C.
  • Introduce 1,4-dithiane-2,5-diol (1.0 equiv) and NEt₃ (0.1 equiv) in ethanol.
  • Stir at 50°C for 6 hours, then concentrate under reduced pressure.

Yield : 40–55% (observed in analogous thiazole syntheses).

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes efficiency and safety, particularly when handling toxic intermediates like cyanogen gas or cyanide salts. Continuous flow systems enhance mixing and heat transfer, reducing side reactions.

Key Parameters

Parameter Value/Range
Residence Time 10–30 minutes
Temperature 70–90°C
Pressure 1–3 atm
Catalyst Not required

Advantages

  • Safety : Minimizes exposure to toxic gases.
  • Yield : 80–90% purity after inline purification.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Scalability Safety Concerns
Nucleophilic Substitution 60–75 Moderate Cyanide toxicity
Cyanogen Cyclization 40–55 High Cyanogen gas handling
Industrial Flow 80–90 High Equipment cost

Trade-offs :

  • Nucleophilic Substitution : Higher yields but requires prefunctionalized substrates.
  • Cyanogen Cyclization : Scalable but necessitates gas-handling infrastructure.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylthiomorpholine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethylthiomorpholine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholine-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting their activity. The thiomorpholine ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 2,2-Dimethylthiomorpholine-4-carbonitrile with structurally related compounds, emphasizing molecular formulae, molecular weights, and key spectral

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR Key Peaks (cm⁻¹) NMR Highlights (δ, ppm) Reference
This compound C₇H₁₁N₂S 171.24 Not reported C≡N: ~2200–2250 Thiomorpholine protons: 3.5–4.5 (m)
2-(Thiomorpholin-4-yl)pyridine-4-carbonitrile C₁₀H₁₁N₃S 205.28 Not reported C≡N: ~2220 Pyridine H: 7.5–8.5 (m)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S 273.31 300 C≡N: 2225, C=O: 1680 Aromatic H: 6.8–7.5 (m)
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile C₉H₁₀N₂O₂S 226.26 Not reported C≡N: 2220, C=O: 1700 Morpholine H: 3.5–3.8 (m)

Key Observations :

  • Nitrile Group Stability : The C≡N stretching frequency (~2200–2250 cm⁻¹) is consistent across analogs, indicating minimal electronic perturbation from substituents .
  • Ring Effects : Thiomorpholine derivatives (e.g., 2-(thiomorpholin-4-yl)pyridine-4-carbonitrile) exhibit downfield-shifted protons (δ 3.5–4.5 ppm) due to sulfur’s electron-withdrawing nature, contrasting with morpholine analogs (δ 3.5–3.8 ppm) .
  • Thermal Stability : The pyrimidine derivative () shows a high melting point (300°C), likely due to strong intermolecular hydrogen bonding from the carbonyl and nitrile groups .

Biological Activity

2,2-Dimethylthiomorpholine-4-carbonitrile is a heterocyclic compound with the molecular formula C7_7H12_{12}N2_2S. It features a thiomorpholine ring substituted with two methyl groups and a nitrile group, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its promising biological activity.

Chemical Structure

  • Molecular Weight : 156.25 g/mol
  • CAS Number : 1599395-42-2

Synthesis Methods

The synthesis of this compound typically involves the reaction of thiomorpholine derivatives with appropriate nitrile sources. A common method includes reacting 2,2-dimethylthiomorpholine with cyanogen bromide under controlled conditions to yield the desired compound. This reaction is often performed in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation : Converts to sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : The nitrile group can be reduced to primary amines using lithium aluminum hydride.
  • Substitution : The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Reaction TypeReagentsMajor Products
OxidationHydrogen peroxideSulfoxides, sulfones
ReductionLithium aluminum hydridePrimary amines
SubstitutionNucleophiles (amines, alcohols)Substituted thiomorpholine derivatives

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Research has also investigated the anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The nitrile group is believed to play a crucial role in its interaction with cellular targets.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within cells. The nitrile group can form interactions that inhibit enzyme activity, while the thiomorpholine ring enhances binding affinity. Ongoing research aims to elucidate these mechanisms in greater detail.

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

  • Antibacterial Activity Study : A study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antibacterial potential.
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa cells), with IC50_{50} values ranging from 15 to 25 µM. This study highlights its potential as a lead compound in cancer therapy.
  • Mechanistic Insights : Research focusing on the molecular pathways affected by this compound revealed alterations in apoptosis-related proteins (e.g., Bcl-2 family proteins), indicating its role in promoting programmed cell death in cancer cells.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during cyanation to minimize side reactions.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. Example Reaction Table :

StepReagents/ConditionsKey Intermediate
1Cysteamine, acetone, HClThiomorpholine
2TMSCN, DMF, 0°C4-Cyanothiomorpholine
3Me₂SO₄, K₂CO₃, refluxTarget Compound

How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict sites susceptible to nucleophilic attack:

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonitrile carbon) using software like Gaussian.

Transition State Analysis : Calculate activation energies for substitution pathways (e.g., SN² vs. radical mechanisms).

Solvent Effects : Simulate solvation models (e.g., PCM) to assess solvent polarity on reaction rates.

Q. Case Study :

  • Carbonitrile Reactivity : The nitrile group’s electron-withdrawing nature directs nucleophiles (e.g., amines) to adjacent positions. DFT studies show a 15–20 kcal/mol activation barrier for substitution at the 4-position .

How should researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Data Contradiction Analysis
Discrepancies often arise from dynamic effects (e.g., tautomerism) or improper solvent modeling. Methodological steps include:

Validation Tools : Use software like ACD/Labs or MestReNova to compare experimental ¹H/¹³C NMR shifts with computed values (e.g., via GIAO-DFT).

Crystallographic Cross-Validation : Refine the structure using SHELXL and compare bond lengths/angles with DFT-optimized geometries.

Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening .

Q. Example Workflow :

  • Step 1 : Acquire X-ray structure (ORTEP ).
  • Step 2 : Compute NMR shifts (B3LYP/6-311++G(d,p)).
  • Step 3 : Adjust solvent parameters (DMSO vs. CDCl₃) in simulations to match experimental conditions.

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques and diagnostic features:

¹H NMR :

  • Dimethyl groups: Singlet at δ 1.2–1.5 ppm.
  • Thiomorpholine protons: Multiplets at δ 3.0–4.0 ppm.

¹³C NMR :

  • Carbonitrile: δ 115–120 ppm.
  • Thiomorpholine carbons: δ 40–60 ppm.

IR Spectroscopy :

  • C≡N stretch: Sharp peak at 2200–2250 cm⁻¹.
  • C-S vibrations: 600–700 cm⁻¹.

Advanced Tip : Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm connectivity .

What strategies are recommended for elucidating the crystal structure of this compound using X-ray diffraction?

Advanced Research Question

Data Collection :

  • Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Cool crystals to 100 K to minimize thermal motion.

Structure Solution :

  • Solve via direct methods (SHELXT ).
  • Refine with SHELXL, applying restraints for disordered methyl groups.

Validation :

  • Check for missed symmetry using PLATON .
  • Validate hydrogen bonding via Mercury’s interaction analysis.

Q. Key Metrics :

  • R-factor: Aim for < 5%.
  • Residual Electron Density: < 0.5 eÅ⁻³.
  • CCDC Deposition: Ensure compliance with IUCr standards .

How can the stability of this compound under varying pH conditions be systematically studied?

Advanced Research Question

Kinetic Studies :

  • Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC.
  • Identify degradation products using LC-MS.

Mechanistic Insight :

  • Acidic pH: Hydrolysis of nitrile to amide.
  • Basic pH: Ring-opening via nucleophilic attack.

Computational Support :

  • Calculate pKa values (e.g., using COSMO-RS) to predict protonation states .

Q. Table: Degradation Half-Lives

pHHalf-Life (h)Major Degradation Pathway
112Nitrile → Carboxylic Acid
7240Stable
1348Ring-Opening

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